molecular formula C10H13BrFN B13044800 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine

1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B13044800
M. Wt: 246.12 g/mol
InChI Key: URVOIFKNVMDALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is a chiral organic compound of significant interest in advanced chemical research and development. This molecule features a benzylamine core that is disubstituted with both bromo and fluoro halogens at the 2 and 5 positions of the phenyl ring, respectively, alongside a 2-methylpropyl chain on the amine functionality. Its molecular formula is C₁₀H₁₃BrFN, and it has a molecular weight of approximately 246.12 g/mol . The specific stereochemistry of this amine can be critical for its application, particularly in asymmetric synthesis and medicinal chemistry. The presence of halogen atoms makes it a valuable building block (synthon) for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures. Researchers utilize this compound in the synthesis of potential pharmaceutical candidates, agrochemicals, and functional materials. It is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3

InChI Key

URVOIFKNVMDALO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

Preparation Methods

Lithiation and Alkylation Route

  • Step 1: Lithiation of 2-Bromo-5-fluorobenzene
    The aromatic substrate undergoes lithiation using a strong lithium base such as n-butyllithium in an aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78°C to 0°C). This generates (2-bromo-5-fluorophenyl)lithium, a highly reactive organolithium intermediate.

  • Step 2: Reaction with Alkyl Halide
    The organolithium intermediate is reacted with a suitable alkyl halide bearing the protected or functionalized 2-methylpropan-1-amine moiety or its precursor. This step forms the carbon-carbon bond, extending the side chain onto the aromatic ring.

  • Step 3: Introduction of the Amine Group
    The alkylated intermediate is then converted to the primary amine through methods such as reductive amination, nucleophilic substitution, or reduction of a precursor functional group (e.g., nitrile or azide). Protection/deprotection strategies may be employed to ensure selectivity.

  • Step 4: Purification and Characterization
    The crude product is purified by chromatographic techniques and characterized by NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm purity and structure.

This lithiation-alkylation method is widely used due to its versatility and ability to introduce the side chain with high regioselectivity.

Enantioselective Synthesis (Chiral Synthesis)

For the preparation of the chiral (R)-enantiomer of 1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine, additional stereochemical control is required:

  • Chiral Auxiliary or Catalyst Use
    Enantioselective synthesis often employs chiral catalysts or auxiliaries during the alkylation or amination steps to induce the desired stereochemistry at the 2-methylpropan-1-amine side chain.

  • Reaction Condition Optimization
    Temperature, solvent, and reagent stoichiometry are carefully controlled to maximize enantiomeric excess (ee) and yield.

  • Analytical Verification
    Enantiomeric purity is verified using chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Alternative Synthetic Routes

  • Reductive Amination
    Starting from 2-bromo-5-fluorophenylacetone or related ketones, reductive amination with methylamine or a protected amine can be used to form the amine side chain directly.

  • Halogen Exchange and Subsequent Functionalization
    In some cases, halogen exchange reactions or directed ortho-metalation strategies allow selective substitution on the aromatic ring prior to side chain installation.

  • Industrial Scale Synthesis
    Industrial methods optimize these steps for scale-up using continuous flow reactors, automated reagent addition, and in-line purification to improve yield, purity, and reproducibility.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Lithiation n-Butyllithium, THF, -78°C to 0°C Requires inert atmosphere (N2 or Ar)
Alkylation Alkyl halide (e.g., 2-methylpropan-1-amine derivative), low temperature Stoichiometric control critical
Amine Introduction Reductive amination (NaBH3CN or catalytic hydrogenation) Protection of amine may be necessary
Purification Column chromatography, recrystallization Confirm purity >95% by HPLC and NMR
Enantioselective step (if chiral) Chiral catalyst or auxiliary, controlled temperature Achieves high enantiomeric excess (ee)

Research Findings and Analytical Data

  • Yields : Typical overall yields range from 60% to 85%, depending on the route and scale.
  • Purity : Purity levels exceeding 95% are routinely achieved with careful chromatographic purification.
  • Analytical Techniques :
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity.
    • High-Performance Liquid Chromatography (HPLC) assesses purity and enantiomeric excess.
    • Mass Spectrometry (MS) validates molecular weight.
    • Computational chemistry methods assist in predicting stereochemical outcomes and reactivity.

Summary Table of Preparation Routes

Preparation Method Key Steps Advantages Challenges
Lithiation and Alkylation Lithiation → Alkylation → Amine introduction High regioselectivity, versatile Sensitive to moisture, low temp
Reductive Amination Ketone + amine → Reductive amination Direct amine installation Requires pure ketone intermediate
Enantioselective Synthesis Chiral catalyst/auxiliary use Produces chiral amine Requires optimization for ee
Industrial Continuous Flow Automated multi-step synthesis Scalable, reproducible High initial setup cost

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
(S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its halogen atoms may improve binding affinity to specific biological targets such as receptors and enzymes, which is essential for developing effective therapeutics.

Therapeutic Potential
Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting that (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine may have implications for treating conditions such as depression and anxiety disorders. The halogen substituents are believed to enhance the compound's pharmacological properties by influencing its interaction with neurotransmitter receptors.

Biological Research

Binding Affinity Studies
Studies have demonstrated that the halogen substituents on (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine significantly affect its binding affinity and selectivity toward specific enzymes and receptors. This interaction profile is critical for understanding its potential therapeutic applications and optimizing its pharmacological properties.

Case Studies
Research has been conducted to investigate the interactions of this compound with various biological targets. For instance, it has been shown to interact with serotonin receptors, which are crucial in regulating mood and behavior. Such studies are vital for elucidating the mechanisms through which this compound may exert its effects in the central nervous system .

Industrial Applications

Synthesis Techniques
The industrial synthesis of (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine typically involves multi-step processes that can be optimized for high yield and purity. Techniques such as continuous flow synthesis are increasingly employed to enhance production efficiency while maintaining product integrity.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly influence electronic, steric, and solubility properties. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine 2-Br, 5-F on phenyl 246.12 Chiral center; ortho-bromo increases steric hindrance; 5-fluoro enhances electron-withdrawing effects .
1-(4-Bromophenyl)-2-methylpropan-1-amine 4-Br on phenyl 228.12 Para-substitution reduces steric hindrance; bromine’s polarizability may enhance hydrophobic interactions .
1-(2-Chlorophenyl)-2-methylpropan-1-amine 2-Cl on phenyl 183.68 Smaller Cl atom reduces steric bulk compared to Br; lower molecular weight increases volatility .
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride 4-F on phenyl; HCl salt 203.68 (free base: 167.22) HCl salt improves aqueous solubility; para-fluoro provides moderate electron-withdrawing effects .

Key Observations :

  • Ortho vs. Para-substituted analogs (e.g., 4-Br, 4-F) allow for planar aromatic interactions, useful in π-stacking in catalytic systems.
  • Halogen Type : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions compared to chlorine or fluorine, impacting binding affinity in supramolecular chemistry .

Heterocyclic vs. Phenyl Backbones

Replacing the phenyl ring with a benzofuran moiety introduces heteroatomic effects:

Compound Name Backbone Molecular Weight (g/mol) Key Properties
1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine Benzofuran 268.15 Oxygen in benzofuran increases electron density; altered metabolic stability compared to phenyl analogs .
This compound Phenyl 246.12 Simpler aromatic system with predictable reactivity in cross-coupling reactions .

Key Observations :

  • Biological Relevance : Heterocyclic systems like benzofuran are common in pharmaceuticals, suggesting broader applications for such analogs .

Salt Forms and Solubility

Salt formation (e.g., hydrochloride) drastically alters physical properties:

Compound Name Salt Form Solubility Stability
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride Hydrochloride High water solubility due to ionic form Enhanced stability under acidic conditions .
This compound Free base Likely low water solubility Stability dependent on storage conditions (e.g., inert atmosphere) .

Key Observations :

  • Pharmaceutical Utility : Hydrochloride salts are preferred for drug formulations due to improved bioavailability.

Spectral Data and Characterization

Comparative NMR data (where available):

Compound Name ¹⁹F-NMR Shift (δ, ppm) ¹H-NMR Features
This compound Not reported Expected splitting from ortho-bromo and meta-fluoro substituents.
1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine -116.64 () Aromatic protons as multiplets; amine protons as broad singlets .

Key Observations :

  • Fluorine Chemical Shifts : Fluorine in electron-withdrawing environments (e.g., meta to bromine) typically resonates downfield (~-116 ppm in ).

Biological Activity

1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine, also referred to as (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine, is a chiral amine compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H12BrF and a molecular weight of approximately 246.12 g/mol. Its structure features a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, contributing to its unique chemical properties. The presence of these halogens is significant as they enhance the compound's binding affinity to various biological targets, including receptors and enzymes involved in neurological pathways.

The mechanism of action for (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine involves interactions with specific molecular targets such as neurotransmitter receptors. The halogen substituents can modulate the activity of these targets, acting as agonists or antagonists that influence downstream signaling pathways. This modulation can have implications for treating neurological disorders and potentially certain types of cancer.

Neurological Disorders

Research indicates that (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine serves as a building block for synthesizing pharmaceuticals aimed at neurological disorders. Its structural components suggest that it may exhibit significant activity against conditions such as depression and anxiety by influencing neurotransmitter systems.

Anticancer Properties

Furthermore, compounds with similar structures have demonstrated anticancer properties. Studies suggest that (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine could be effective against specific cancer types due to its ability to interact with cellular signaling pathways associated with tumor growth .

Research Findings

Several studies have explored the biological activity of halogenated amines similar to (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine:

Study ReferenceKey Findings
Demonstrated antibacterial activity against Gram-positive bacteria.
Investigated the compound's interaction with neurotransmitter systems, highlighting its potential in treating mood disorders.
Reported on the synthesis and biological evaluation of derivatives with enhanced potency against Trypanosoma brucei.

Synthesis Methods

The synthesis of (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine typically involves several key steps:

  • Starting Materials : Utilization of commercially available precursors.
  • Reaction Conditions : Optimization through continuous flow synthesis or batch reactions to enhance yield and purity.
  • Purification : Employing techniques such as chromatography to isolate the desired product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.